Cas no 68786-66-3 (Triclabendazole)

トリクラベンダゾール(Triclabendazole)は、ベンズイミダゾール系に属する駆虫薬で、主に肝蛭(Fasciola hepaticaやFasciola gigantica)に対する高い効果が認められています。その作用機序は、寄生虫の微小管形成を阻害し、β-チューブリンの重合を妨げることで、成虫および幼虫段階の寄生虫に対しても優れた殺虫活性を示します。特に、従来の駆虫薬が効かない早期幼虫にも有効である点が特徴です。また、単回投与で高い治療効果が得られるため、臨床現場での利便性が高く、家畜やヒトの肝蛭症治療において重要な選択肢となっています。耐性の問題が少ないことも利点の一つです。

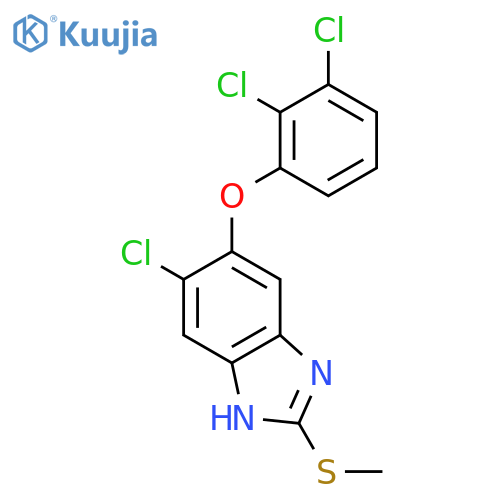

Triclabendazole structure

商品名:Triclabendazole

CAS番号:68786-66-3

MF:C14H9Cl3N2OS

メガワット:359.65805888176

MDL:MFCD00864519

CID:58867

PubChem ID:135727143

Triclabendazole 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzo[d]imidazole

- 6-chloro-5-(2,3-dichlorophenoxy)-2-methylthio-benzimidazole

- Triclabendazole

- CGA89317

- Triclofenac

- 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylthio)benzimidazole

- 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)benzimidazole

- 三氯苯达唑原药粉生产厂家行情价格

- Fasinex

- C14H9Cl3N2OS

- Triclabendazolum [INN-Latin]

- Triclabendazol [INN-Spanish]

- CGA 89317

- 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole

- CPD000466357

- MLS001424101

- 4784C8E03O

- Triclabendazole, 98%

- SMR000466357

- 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylt

- Triclabendazol

- Triclabendazole, EuropePharmacopoeia (EP) Reference Standard

- SR-01000759363

- Pharmakon1600-01505786

- AC-7627

- T2826

- 6-CHLORO-2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-5-YL (2,3-DICHLOROPHENYL) ETHER

- AKOS005439340

- NC00131

- Triclabendazole, VETRANAL(TM), analytical standard

- NSC-759250

- NSC 759250

- MLS000876812

- CGA-89317

- s4114

- NS00000576

- Triclabendazole (USAN/INN)

- Q419739

- DTXSID7043952

- NQPDXQQQCQDHHW-UHFFFAOYSA-N

- Triclabendazolum

- 1H-Benzimidazole, 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-

- Triclabendazolum (INN-Latin)

- HY-B0621

- KS-5329

- Egaten (TN)

- AB00639964-10

- NVP-EGA230

- KUC103451N

- MFCD00864519

- D07364

- EGA230B

- AT10531

- P02BX04

- CCG-100881

- SW197511-2

- HMS3715P16

- CAS-68786-66-3

- DTXCID5023952

- 6-[2,3-bis(chloranyl)phenoxy]-5-chloranyl-2-methylsulfanyl-1H-benzimidazole

- TRICLABENDAZOLE [INN]

- SCHEMBL165712

- Z3069281092

- TRICLABENDAZOLE [WHO-DD]

- UNII-4784C8E03O

- AB00639964_12

- DB12245

- SR-01000759363-4

- 1H-BENZIMIDAZOLE, 5-CHLORO-6-(2,3-DICHLOROPHENOXY)-2-(METHYLTHIO)-

- 68786-66-3

- Fasinex (TN)

- SB17173

- 5-CHLORO-6-(2,3-DICHLOROPHENOXY)-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE

- CCRIS 8988

- TRICLABENDAZOLE [MART.]

- Triclabendazole Micronized

- AB00639964_13

- Oprea1_236106

- 6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfanyl-1H-benzimidazole;Triclabendazole

- Triclabendazole for system suitability, EuropePharmacopoeia (EP) Reference Standard

- 6-chloro-5-(2,3-dichlorophenoxy)-2-methylthiobenzimidazole

- TRICLABENDAZOLE [ORANGE BOOK]

- BRD-K81916719-001-05-5

- CCG-268150

- HMS3744I09

- HMS2051E16

- AKOS015950804

- TRICLABENDAZOLE [MI]

- Triclabendazol (INN-Spanish)

- HMS3370H02

- BDBM58491

- TRICLABENDAZOLE (MART.)

- NCGC00164610-02

- CHEBI:94759

- Egaten

- FT-0602564

- JA9

- Triclabendazole [USAN:INN:BAN]

- NSC759250

- CHEMBL1086440

- SBI-0207022.P001

- HMS2232D14

- A836250

- 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfanyl)-1H-1,3-benzodiazole

- TRICLABENDAZOLE [USAN]

- 5-Chloro-6-(2',3'-dichlorophenoxy)-2-(methylthio)benzimidazole

- 5-chloro-6-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzo[d]imidazole

- 6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfanyl-1H-benzimidazole

- 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole

- MLS000759473

- HMS3393E16

- HMS3652M16

- 5-[2,3-bis(chloranyl)phenoxy]-6-chloranyl-2-methylsulfanyl-1H-benzimidazole

- Triclabendazole 100 microg/mL in Acetonitrile

- NCGC00164610-01

- cid_50248

- Tox21_112231

- 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfanyl)-1H-benzimidazole

- NCGC00164610-08

- BRD-K81916719-001-14-7

- STK332284

- BRD-K81916719-001-13-9

-

- MDL: MFCD00864519

- インチ: 1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)

- InChIKey: NQPDXQQQCQDHHW-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C2C(=C([H])C=1OC1C([H])=C([H])C([H])=C(C=1Cl)Cl)N=C(N2[H])SC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 357.95000

- どういたいしつりょう: 357.95

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 365

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 63.2

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 5.7

じっけんとくせい

- 色と性状: 固体。

- 密度みつど: 1.3875 (rough estimate)

- ゆうかいてん: 174-176°C

- ふってん: 495.9°C at 760 mmHg

- フラッシュポイント: 253.7oC

- 屈折率: 1.6000 (estimate)

- あんていせい: Stability

- PSA: 63.21000

- LogP: 6.03730

- ようかいせい: まだ確定していません。

- マーカー: 9652

- じょうきあつ: 0.0±1.3 mmHg at 25°C

Triclabendazole セキュリティ情報

- シグナルワード:None

- 危害声明: H315-H319-H335

- 警告文: P273; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- RTECS番号:DD6747000

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Triclabendazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Triclabendazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A206752-10g |

6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzo[d]imidazole |

68786-66-3 | 98% | 10g |

$22.0 | 2025-02-19 | |

| ChemScence | CS-2859-100mg |

Triclabendazole |

68786-66-3 | 98.72% | 100mg |

$113.0 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 990048-10G |

Triclabendazole, 98% |

68786-66-3 | 98% | 10G |

¥ 112 | 2022-04-26 | |

| eNovation Chemicals LLC | D520206-5g |

Triclabendazole |

68786-66-3 | 97% | 5g |

$200 | 2024-05-24 | |

| eNovation Chemicals LLC | D480544-100g |

Triclabendazole |

68786-66-3 | 98% | 100g |

$200 | 2024-05-24 | |

| eNovation Chemicals LLC | D480544-1kg |

Triclabendazole |

68786-66-3 | 98% | 1kg |

$960 | 2024-05-24 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0838-1 mL * 10 mM (in DMSO) |

Triclabendazole |

68786-66-3 | 98.35% | 1 mL * 10 mM (in DMSO) |

¥ 355 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0838-25 mg |

Triclabendazole |

68786-66-3 | 93.18% | 25mg |

¥355.00 | 2022-02-28 | |

| TRC | T774175-1g |

Triclabendazole |

68786-66-3 | 1g |

$ 81.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D488419-100g |

6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzo[d]imidazole |

68786-66-3 | 97% | 100g |

$200 | 2024-06-05 |

Triclabendazole サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:68786-66-3)三氯苯哒唑

注文番号:LE8442989

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:47

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:68786-66-3)Triclabendazole

注文番号:LE3302

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:43

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:68786-66-3)Triclabendazole

注文番号:LE13039

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:08

価格 ($):discuss personally

Triclabendazole 関連文献

-

Marta Piatkowska,Piotr Jedziniak,Jan Zmudzki Anal. Methods 2014 6 3034

-

Suffora Akhter,Abdur Rehman,S. M. A. Abidi,Farukh Arjmand,Sartaj Tabassum New J. Chem. 2022 46 11462

-

Xiao Yu,Wenjing Zhu,Hongyan Liu,Yi Liu,Hongshuang Li,Junfen Han,Guiyun Duan,Zhushuang Bai,Pengfei Zhang,Chengcai Xia Org. Biomol. Chem. 2022 20 5444

-

4. 2H-benzimidazoles (isobenzimidazoles). Part 7. A new route to triclabendazole [5-chloro-6-(2,3-dichlorophenoxy)-2-methylthio-1H-benzimidazole] and congeneric benzimidazolesBrian Iddon,Peter Kutschy,Andrew G. Robinson,Hans Suschitzky,Walter Kramer,Franz A. Neugebauer J. Chem. Soc. Perkin Trans. 1 1992 3129

-

Zhongxing Wang,Xiaoling Wu,Liguang Xu,Hua Kuang,Chuanlai Xu Anal. Methods 2019 11 5478

68786-66-3 (Triclabendazole) 関連製品

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:68786-66-3)Triclabendazole

清らかである:99%

はかる:500mg

価格 ($):462.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:68786-66-3)Triclabendazole

清らかである:99%

はかる:200KG

価格 ($):問い合わせ